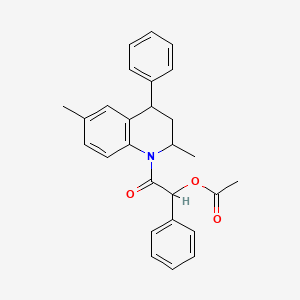

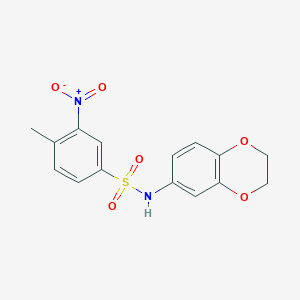

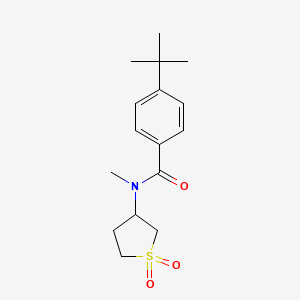

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide

説明

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It’s related to a class of compounds known as sulfa drugs, which are known for their antibacterial properties .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical processes. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a compound, which is further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium .Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its chemical behavior and potential applications. The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.科学的研究の応用

Antibacterial Agents

The synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides involves the reaction of the parent compound with various alkyl/aryl halides. These derivatives have been investigated for their antibacterial potential . Their ability to inhibit bacterial growth without harming human folate biochemistry makes them promising candidates for novel antibacterial agents.

Enzyme Inhibitors

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide derivatives were also evaluated for their inhibitory activity against lipoxygenase enzyme . Lipoxygenase plays a crucial role in inflammation and lipid metabolism, making these compounds relevant for potential therapeutic interventions.

Biofilm Inhibition

The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule leads to interesting structural features. These compounds exhibit biofilm inhibition properties, which are essential for combating bacterial infections that form biofilms on surfaces .

Medicinal Chemistry

Sulfonamides, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide, are widely used in medicinal chemistry. They serve as inhibitors of proteases, carbonic anhydrase, and COX-2. Additionally, some sulfonamide derivatives show promise as anticancer agents by disrupting cell cycle progression and inhibiting histone deacetylase (HDAC) .

Organic Synthesis

Beyond their medicinal applications, sulfonamides are valuable in organic synthesis reactions. The sulfonamide fragment acts as a protected amine group, facilitating reactions where such a group is required .

Ligands for Asymmetrical Reactions

Certain sulfonamide compounds, including our target compound, can serve as ligands for catalysts in asymmetrical reactions. Their coordination chemistry makes them useful in catalytic processes .

作用機序

Sulfonamides, like this compound, are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-10-2-4-12(9-13(10)17(18)19)24(20,21)16-11-3-5-14-15(8-11)23-7-6-22-14/h2-5,8-9,16H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAXSHJYEWADGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-1-benzyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021867.png)

![4-methyl-6-[(2-phenoxyethyl)thio]-2-pyrimidinamine](/img/structure/B4021885.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021887.png)

![1-benzyl-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4021911.png)

![ethyl 4-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4021916.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4021924.png)

![N-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B4021953.png)

![N-cyclohexyl-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4021958.png)

![6-[(4-methoxyphenoxy)acetyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4021965.png)